2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester
Overview
Description
2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is a specialized organic compound with the molecular formula C11H20O10S2 and a molecular weight of 376.4 g/mol . This compound is known for its unique structure, which includes two methylsulfonyloxymethyl groups attached to a malonic acid diethyl ester backbone. It is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester typically involves the reaction of malonic acid diethyl ester with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methylsulfonyloxymethyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products are typically the substituted malonic acid diethyl esters.
Hydrolysis: The major products are malonic acid derivatives and the corresponding alcohols or acids.
Scientific Research Applications
2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxymethyl groups act as leaving groups in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid Diethyl Ester: Lacks the methylsulfonyloxymethyl groups, making it less reactive in substitution reactions.
2,2-Bis(chloromethyl)malonic Acid Diethyl Ester: Contains chloromethyl groups instead of methylsulfonyloxymethyl groups, leading to different reactivity and applications.
Uniqueness
2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is unique due to the presence of the methylsulfonyloxymethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
440125-03-1 |
---|---|
Molecular Formula |
C11H20O10S2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 2,2-bis(methylsulfonyloxymethyl)propanedioate |
InChI |
InChI=1S/C11H20O10S2/c1-5-18-9(12)11(10(13)19-6-2,7-20-22(3,14)15)8-21-23(4,16)17/h5-8H2,1-4H3 |
InChI Key |
IPNRYBPVZHCTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C)(COS(=O)(=O)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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